Cas no 734517-40-9 (3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol structure](https://www.kuujia.com/scimg/cas/734517-40-9x500.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- BRL 15572
- BRL15572
- LY8CZE6XUD
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
- 4-(3-Chlorophenyl)-alpha-(diphenylmethyl)-1-piperazineethanol
- 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol
- 4-(3-Chlorophenyl)-alpha-(diphenylmethyl)-1-piperazineethanol hydrochloride
- J878.866I
- 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-(diphenylmethyl)-
- GTPL10
- Lopac0_000185
- BPBio1_000265
- DTXSID4043983
- BRD-A51829654-003-02-8
- SCHEMBL7741355
- 3-(4-(3-Chlorophenyl) piperazin-1-yl)-1,1,-diphenyl-2-propanol
- BRL15572; BRL 15572; BRL-15,572; BRL 15,572; BRL15,572
- NCGC00015173-02
- UNII-LY8CZE6XUD
- CHEMBL534232
- BRL-15572 free
- NCGC00015173-04
- CS-0141997
- BRD-A51829654-003-07-7
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1,-diphenyl-2-propanol
- CCG-204280
- Biomol-NT_000118
- SDCCGSBI-0050173.P002
- PDSP2_000532
- BRL-15572free
- Q4836376
- DTXCID2023983
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol
- HY-13200B
- 734517-40-9
- AKOS037649318
- 4-(3-Chlorophenyl)-I+/--(diphenylmethyl)-1-piperazineethanol
- CHEBI:64060
- NCGC00015173-05
- BRD-A51829654-001-01-4
- BDBM85165
- 3-(4-(3-Chlorophenyl)-1-piperazinyl)-1,1-diphenyl-2-propanol
- BRL-15572
- PDSP1_000534
- BRD-A51829654-300-03-6
- 4-(3-CHLOROPHENYL)-.ALPHA.-(DIPHENYLMETHYL)-1-PIPERAZINEETHANOL
- E74570
- BRL-15,572
- BRD-A51829654-300-02-8
- SB19509
- 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol
- NCGC00015173-03
- L000142
- 1-PIPERAZINEETHANOL, 4-(3-CHLOROPHENYL)-.ALPHA.-(DIPHENYLMETHYL)-
- BS-18031
- DB-377904
- BCP30209
- 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-di(phenyl)propan-2-ol
- 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-di(phenyl)propan-2-ol
- 1-(Diphenylmethyl)-2-(4-(3-chlorophenyl)-1-piperazinyl)ethanol
- NCGC00025039-03
- NCGC00015173-08
- NCGC00025039-02
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
-
- Inchi: 1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2
- InChI Key: QJHCTHPYUOXOGM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1CCN(CC1)CC(C(C1C=CC=CC=1)C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 406.1811912g/mol
- Monoisotopic Mass: 406.1811912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.7
- XLogP3: 5.3
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | JEB51740-250 mg |
BRL 15572 |
734517-40-9 | 250MG |
$640.00 | 2023-01-04 | ||
Biosynth | JEB51740-50 mg |
BRL 15572 |
734517-40-9 | 50mg |
$213.00 | 2023-01-04 | ||
Biosynth | JEB51740-100 mg |
BRL 15572 |
734517-40-9 | 100MG |
$340.00 | 2023-01-04 | ||
S e l l e c k ZHONG GUO | S0723-5mg |
BRL 15572 |
734517-40-9 | 99.78% | 5mg |
¥2841.93 | 2023-09-15 | |
eNovation Chemicals LLC | Y1230391-5g |
3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol hydrochloride |
734517-40-9 | 95% | 5g |
$1700 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL695-200mg |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol |
734517-40-9 | 98% | 200mg |
2826.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL695-50mg |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol |
734517-40-9 | 98% | 50mg |
1130.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1230391-1g |
BRL-15572 free |
734517-40-9 | 95% | 1g |
$1400 | 2024-06-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL695-250mg |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol |
734517-40-9 | 98% | 250mg |
4516CNY | 2021-05-07 | |
Biosynth | JEB51740-500 mg |
BRL 15572 |
734517-40-9 | 500MG |
$1,025.00 | 2023-01-04 |
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Related Literature
-
1. Fluorescent mimics of 5-hydroxytryptamine based on N-alkylated derivatives of 6-hydroxycarbostyrilTeresa L. Micotto,Adrienne S. Brown,James N. Wilson Chem. Commun. 2009 7548
Additional information on 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
Comprehensive Overview of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol (CAS No. 734517-40-9)
The compound 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol (CAS No. 734517-40-9) is a structurally unique molecule that has garnered significant attention in pharmacological and biochemical research. With its intricate piperazine and diphenylpropanol backbone, this compound exhibits potential interactions with various neurotransmitter systems, making it a subject of interest for researchers exploring central nervous system (CNS) modulation and receptor binding studies. Its molecular formula, C25H27ClN2O, highlights a balanced lipophilicity and polarity, which are critical for blood-brain barrier penetration—a key factor in CNS-targeted drug development.
Recent advancements in neuropharmacology have spurred interest in compounds like 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, particularly due to its structural resemblance to known dopamine receptor ligands. Researchers are investigating its potential role in modulating serotonin and dopamine pathways, which are often implicated in mood disorders and cognitive functions. The inclusion of a 3-chlorophenyl moiety further enhances its binding affinity, a feature that aligns with current trends in precision medicine and targeted therapy.
From a synthetic chemistry perspective, the preparation of CAS No. 734517-40-9 involves multi-step organic reactions, including N-alkylation and Grignard reactions, to achieve the desired stereochemistry. The compound’s chiral center at the propan-2-ol position adds complexity to its synthesis, necessitating advanced techniques like asymmetric catalysis or chiral resolution. These methodologies are frequently discussed in forums and publications focused on green chemistry and sustainable synthesis, reflecting broader industry shifts toward environmentally friendly practices.
In the context of drug discovery, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol is often compared to other piperazine derivatives, such as those used in antipsychotic and antidepressant medications. Its structure-activity relationship (SAR) is a hot topic in computational chemistry, where molecular docking and QSAR modeling are employed to predict its efficacy and safety profiles. These approaches resonate with the growing demand for AI-driven drug design and in silico screening, which dominate contemporary research discussions.
Beyond pharmacology, the compound’s physicochemical properties—such as its logP value and aqueous solubility—are critical for formulation scientists working on drug delivery systems. Innovations like nanoparticle encapsulation and lipid-based carriers are being explored to enhance its bioavailability, addressing common challenges in oral administration. Such applications tie into the broader theme of personalized medicine, where tailored formulations are designed to meet individual patient needs.
Regulatory and safety assessments of CAS No. 734517-40-9 emphasize its compliance with Good Laboratory Practice (GLP) standards. While not classified as hazardous, thorough toxicological studies are essential to evaluate its metabolic stability and potential off-target effects. These studies are particularly relevant given the increasing scrutiny of drug safety by agencies like the FDA and EMA, reflecting public concerns about pharmaceutical transparency and patient safety.
In summary, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol represents a compelling case study at the intersection of medicinal chemistry, neuroscience, and drug development. Its multifaceted applications and research potential make it a valuable candidate for future studies, particularly in areas like CNS disorders and innovative therapeutics. As the scientific community continues to explore its capabilities, this compound may well emerge as a cornerstone in next-generation pharmacotherapy.
734517-40-9 (3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol) Related Products
- 2060050-49-7(1-(1H-imidazol-2-yl)-2-methylcyclopentan-1-amine)
- 13557-75-0(Sodium lauroyl lactylate)
- 2171940-61-5(2-3-(hydroxymethyl)-1-azabicyclo2.2.2octan-3-ylpropan-2-ol)
- 614-27-7(Methyl 3-oxo-3-phenylpropanoate)
- 2159319-10-3(3-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid)
- 58910-25-1(4-Ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one)
- 946272-04-4(3-methoxy-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylbenzamide)
- 308294-56-6(N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-4-(morpholine-4-sulfonyl)benzamide)
- 923684-90-6(N-{2-5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 1805645-07-1(Ethyl 2-cyano-6-formyl-3-mercaptophenylacetate)




